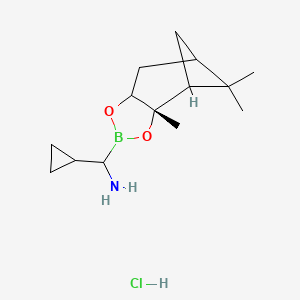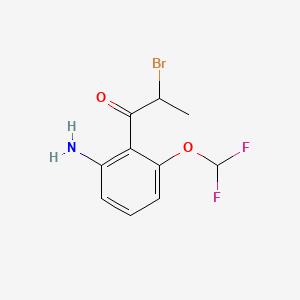
(2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Methanol Addition: Introduction of the methanol group through a suitable reaction, such as a Grignard reaction or a reduction process.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation and subsequent functionalization of the biphenyl core. The specific conditions, such as temperature, pressure, and catalysts, would be optimized for maximum yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration as a potential lead compound in drug discovery.
Industry
Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
Biphenyl: The parent compound without any substitutions.
Chlorobiphenyls: Biphenyl compounds with chlorine substitutions.
Fluorobiphenyls: Biphenyl compounds with fluorine substitutions.
Uniqueness
The unique combination of chlorine, fluorine, and methanol groups in (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol may confer distinct chemical and biological properties, making it a compound of interest for various applications.
属性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
[3-(2,3-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-17)13(10)16/h1-6,17H,7H2 |
InChI 键 |
AMMIADYIJWPQSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


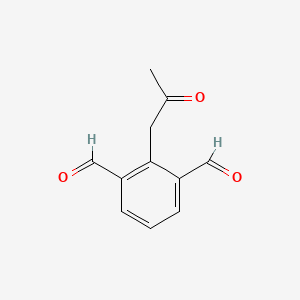
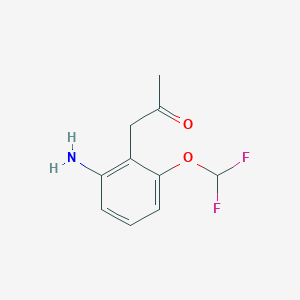
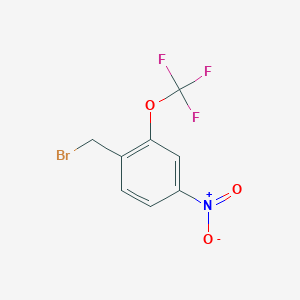
![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)
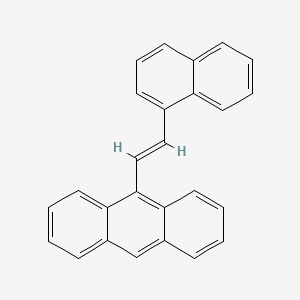
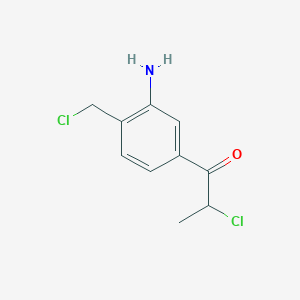
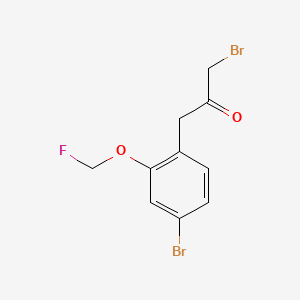

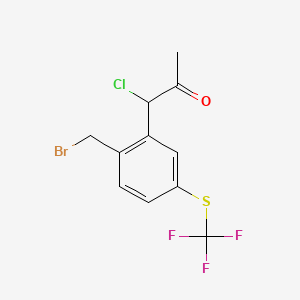

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)
